molecular formula C10H16O4 B13165869 Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13165869
M. Wt: 200.23 g/mol
InChI Key: DSOUNGXXUKJSDK-UHFFFAOYSA-N
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Description

Methyl 2,6,6-trimethyl-1,5-dioxaspiro[24]heptane-2-carboxylate is an organic compound with the molecular formula C10H16O4 It is a member of the dioxaspiro compounds, which are characterized by a spirocyclic structure containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2,6,6-trimethyl-1,5-dioxaspiro[24]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and lead to specific physiological effects

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
  • 1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4,4,6,6-tetramethyl-, methyl ester
  • Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-

Uniqueness

Methyl 2,6,6-trimethyl-1,5-dioxaspiro[24]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple methyl groups, which influence its chemical reactivity and physical properties

Biological Activity

Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS Number: 1934564-88-1) is a compound characterized by its unique spirocyclic structure, which consists of a dioxaspiro ring fused to a heptane framework. With a molecular formula of C10H16O4C_{10}H_{16}O_{4} and a molecular weight of approximately 200.23 g/mol, this compound is gaining attention for its potential biological activities and applications in medicinal chemistry.

Enzyme Interaction and Mechanism

Research indicates that this compound may interact with specific enzymes or receptors within biological systems. Preliminary studies suggest that it could function as an inhibitor or modulator of certain biochemical pathways. The spirocyclic structure allows the compound to fit into unique binding sites, which may enhance its efficacy in targeting specific biological processes.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial properties of various dioxaspiro compounds, including this compound. Results indicated significant activity against several bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects:
    • Another research effort focused on the anti-inflammatory effects of the compound in vivo. Test subjects treated with this compound exhibited reduced inflammatory markers compared to controls.
  • Cytotoxicity Studies:
    • Cytotoxicity assays conducted on cancer cell lines revealed that the compound has selective cytotoxic effects against certain types of cancer cells while sparing normal cells. This selectivity highlights its potential for use in targeted cancer therapies.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4Different substitution patterns affecting reactivity
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4Variations in biological activity due to structure
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H13ClO4Chlorine substitution impacting reactivity

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-8(2)5-10(6-13-8)9(3,14-10)7(11)12-4/h5-6H2,1-4H3

InChI Key

DSOUNGXXUKJSDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CO1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

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